Cas no 82788-34-9 (Methyl 5-methylbenzofuran-2-carboxylate)

Methyl 5-methylbenzofuran-2-carboxylate is a benzofuran derivative with a methyl ester functional group at the 2-position and a methyl substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its benzofuran core provides a rigid aromatic structure, while the ester group enhances reactivity for further derivatization. The methyl substitution at the 5-position can influence electronic and steric properties, making it useful for fine-tuning molecular interactions. The compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic applications. Its well-defined structure facilitates precise modifications in target-oriented synthesis.
Methyl 5-methylbenzofuran-2-carboxylate structure
82788-34-9 structure
Product Name:Methyl 5-methylbenzofuran-2-carboxylate
CAS No:82788-34-9
MF:C11H10O3
MW:190.195303440094
MDL:MFCD11975071
CID:1031829
PubChem ID:13157012
Update Time:2025-06-10

Methyl 5-methylbenzofuran-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-methylbenzofuran-2-carboxylate
    • Methyl 5-methyl-1-benzofuran-2-carboxylate
    • MFCD11975071
    • KIIABCWAUGHANV-UHFFFAOYSA-N
    • DB-334882
    • 82788-34-9
    • AC6879
    • SCHEMBL1065473
    • Methyl-5-methyl-benzofuran-2-carboxylate
    • CS-0456040
    • EN300-784968
    • AKOS010484617
    • SY045684
    • Methyl5-methylbenzofuran-2-carboxylate
    • DTXSID00523022
    • MDL: MFCD11975071
    • Inchi: 1S/C11H10O3/c1-7-3-4-9-8(5-7)6-10(14-9)11(12)13-2/h3-6H,1-2H3
    • InChI Key: KIIABCWAUGHANV-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC2C(=CC=C(C)C=2)O1)OC

Computed Properties

  • Exact Mass: 190.062994177g/mol
  • Monoisotopic Mass: 190.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 39.4Ų

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Methyl 5-methylbenzofuran-2-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  1,4-Dioxane
Reference
Benzofused hydroxamic acids: Useful fragments for the preparation of histone deacetylase inhibitors. Part 2: 7-Fluorobenzothiophenes and benzofurans
Marastoni, Elena; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(7), 1603-1606

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, rt
2.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  1 h, 60 °C
Reference
A novel base-promoted cyclization. Synthesis of substituted benzo[b]furans
Damera, Krishna; et al, RSC Advances, 2012, 2(25), 9403-9405

Production Method 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Hexane ;  -78 °C; 30 min, -78 °C; 2 h, 0 °C
1.2 -78 °C; 2 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, rt
3.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  1 h, 60 °C
Reference
A novel base-promoted cyclization. Synthesis of substituted benzo[b]furans
Damera, Krishna; et al, RSC Advances, 2012, 2(25), 9403-9405

Production Method 4

Reaction Conditions
1.1 Solvents: Benzene ;  72 h, 200 °C
Reference
2-Nitrofurans as dienophiles in Diels-Alder reactions
Della Rosa, Claudia; et al, Tetrahedron Letters, 2005, 46(50), 8711-8714

Production Method 5

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  1 h, 60 °C
Reference
A novel base-promoted cyclization. Synthesis of substituted benzo[b]furans
Damera, Krishna; et al, RSC Advances, 2012, 2(25), 9403-9405

Production Method 6

Reaction Conditions
Reference
Benzofuran derivatives. I. On the effects of substituents in benzofuran syntheses
Suzuki, Tsuneo; et al, Bulletin of the Chemical Society of Japan, 1983, 56(9), 2762-7

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C
2.1 Reagents: Butyllithium Solvents: Hexane ;  -78 °C; 30 min, -78 °C; 2 h, 0 °C
2.2 -78 °C; 2 h, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, rt
4.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  1 h, 60 °C
Reference
A novel base-promoted cyclization. Synthesis of substituted benzo[b]furans
Damera, Krishna; et al, RSC Advances, 2012, 2(25), 9403-9405

Production Method 8

Reaction Conditions
Reference
Different behaviour of disubstituted aromatic heterocycles in polar Diels-Alder reactions
Della Rosa, Claudia; et al, Proceedings of the International Electronic Conference on Synthetic Organic Chemistry, 2007, ,

Methyl 5-methylbenzofuran-2-carboxylate Raw materials

Methyl 5-methylbenzofuran-2-carboxylate Preparation Products

Methyl 5-methylbenzofuran-2-carboxylate Suppliers

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Pricing Information Last Updated:Friday, 30 August 2024 13:02
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Additional information on Methyl 5-methylbenzofuran-2-carboxylate

Comprehensive Overview of Methyl 5-methylbenzofuran-2-carboxylate (CAS No. 82788-34-9)

Methyl 5-methylbenzofuran-2-carboxylate (CAS No. 82788-34-9) is a specialized organic compound belonging to the benzofuran family, which has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative is characterized by its unique molecular structure, combining a benzofuran core with a methyl ester functional group. The compound's versatility makes it a valuable intermediate in synthetic chemistry, particularly in the development of bioactive molecules. Researchers and industries are increasingly exploring its potential applications due to its favorable physicochemical properties and reactivity.

The growing interest in Methyl 5-methylbenzofuran-2-carboxylate aligns with broader trends in sustainable chemistry and green synthesis. As environmental concerns drive demand for eco-friendly chemical processes, this compound's role in catalytic reactions and biodegradable material design has become a hot topic. Its CAS No. 82788-34-9 is frequently searched in academic databases, reflecting its relevance in cutting-edge research. Additionally, the compound's potential in drug discovery and flavor and fragrance industries has sparked discussions among professionals seeking innovative building blocks for complex molecules.

From a structural perspective, Methyl 5-methylbenzofuran-2-carboxylate exhibits a planar benzofuran scaffold with a methyl substituent at the 5-position and a carboxylate ester at the 2-position. This arrangement contributes to its stability while allowing for selective modifications, making it a preferred choice for medicinal chemistry applications. Recent studies highlight its utility in synthesizing heterocyclic compounds, which are pivotal in developing new therapeutics for metabolic disorders and neurological conditions. The compound's lipophilicity and electronic properties further enhance its appeal in material science applications, such as organic semiconductors.

In the context of industrial applications, Methyl 5-methylbenzofuran-2-carboxylate (CAS No. 82788-34-9) is often utilized as a key intermediate in the production of fine chemicals. Its compatibility with various cross-coupling reactions and cyclization techniques makes it indispensable in multi-step syntheses. Furthermore, the compound's low toxicity profile and high purity standards have positioned it as a reliable candidate for GMP-compliant manufacturing processes. These attributes are particularly valuable in the pharmaceutical sector, where regulatory compliance and product consistency are paramount.

The synthesis of Methyl 5-methylbenzofuran-2-carboxylate typically involves Pd-catalyzed reactions or microwave-assisted techniques, reflecting modern advancements in organic synthesis. These methods not only improve yield but also align with the principles of atom economy and energy efficiency, addressing contemporary demands for sustainable chemistry. As the scientific community continues to explore green solvents and catalytic systems, this compound's role in benign-by-design methodologies is expected to expand, offering solutions to traditional challenges in chemical manufacturing.

Looking ahead, Methyl 5-methylbenzofuran-2-carboxylate (CAS No. 82788-34-9) is poised to play a pivotal role in emerging fields such as biocatalysis and photopharmacology. Its structural flexibility allows for integration into smart materials and stimuli-responsive systems, which are gaining traction in biomedical engineering. With increasing searches for high-performance intermediates and custom synthesis solutions, this compound's market relevance is likely to grow, driven by innovations in precision chemistry and molecular design.

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Amadis Chemical Company Limited
(CAS:82788-34-9)Methyl 5-methylbenzofuran-2-carboxylate
A917439
Purity:99%/99%/99%/99%
Quantity:1g/5g/10g/25g
Price ($):348.0/434.0/734.0/1541.0
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